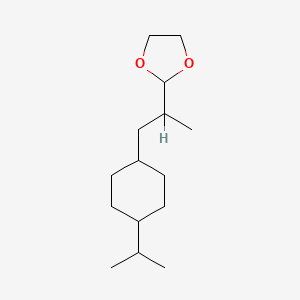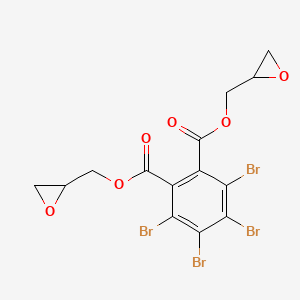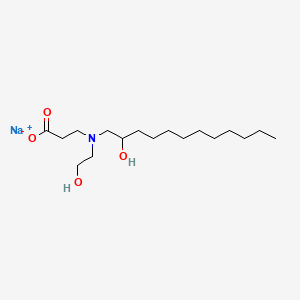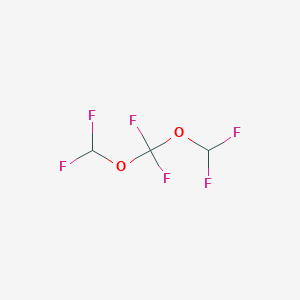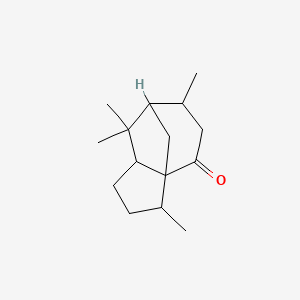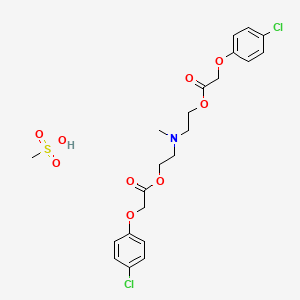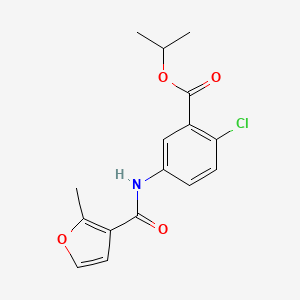
Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)carbonyl)amino)-, 1-methylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)carbonyl)amino)-, 1-methylethyl ester is a complex organic compound with the chemical formula C16H16ClNO4. It is known for its unique structure, which includes a benzoic acid core substituted with a chlorine atom and a furanylcarbonylamino group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)carbonyl)amino)-, 1-methylethyl ester typically involves multiple steps:
Starting Materials: The synthesis begins with benzoic acid, which is chlorinated to introduce the chlorine atom at the 2-position.
Furanylcarbonylation: The next step involves the introduction of the furanylcarbonylamino group. This is achieved through a reaction with 2-methyl-3-furanylcarbonyl chloride in the presence of a base.
Esterification: Finally, the esterification of the carboxylic acid group with 1-methylethanol is carried out under acidic conditions to yield the desired ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large-scale chlorination of benzoic acid.
Catalytic Furanylcarbonylation: Use of catalysts to enhance the efficiency of the furanylcarbonylation step.
Continuous Esterification: Continuous esterification processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)carbonyl)amino)-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products
Oxidation: Formation of 2-chloro-5-(((2-methyl-3-furanyl)carbonyl)amino)benzoic acid.
Reduction: Formation of 2-chloro-5-(((2-methyl-3-furanyl)carbonyl)amino)-1-methylethanol.
Substitution: Formation of 2-methoxy-5-(((2-methyl-3-furanyl)carbonyl)amino)benzoic acid.
Aplicaciones Científicas De Investigación
Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)carbonyl)amino)-, 1-methylethyl ester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)carbonyl)amino)-, 1-methylethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The furanylcarbonylamino group plays a crucial role in its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)carbonyl)amino)-, ethyl ester
- Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)carbonyl)amino)-, methyl ester
- Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)carbonyl)amino)-, propyl ester
Uniqueness
Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)carbonyl)amino)-, 1-methylethyl ester is unique due to its specific ester group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
135812-68-9 |
|---|---|
Fórmula molecular |
C16H16ClNO4 |
Peso molecular |
321.75 g/mol |
Nombre IUPAC |
propan-2-yl 2-chloro-5-[(2-methylfuran-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C16H16ClNO4/c1-9(2)22-16(20)13-8-11(4-5-14(13)17)18-15(19)12-6-7-21-10(12)3/h4-9H,1-3H3,(H,18,19) |
Clave InChI |
DHFIBUKHYSPENF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CO1)C(=O)NC2=CC(=C(C=C2)Cl)C(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


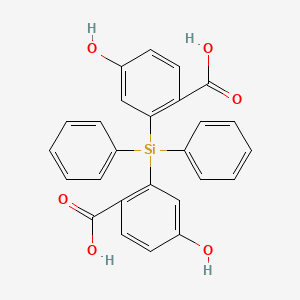
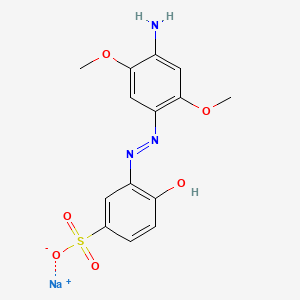



![Anthra[9,1-bc]naphth[3,2,1-kl]acridine-5,13-dione](/img/structure/B12685145.png)


